molecular formula C20H36O B1235306 Geranylcitronellol CAS No. 51446-64-1

Geranylcitronellol

Cat. No.: B1235306
CAS No.: 51446-64-1
M. Wt: 292.5 g/mol
InChI Key: ZKWFMIAGZQACFE-NWLVNBMCSA-N
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Description

Geranylcitronellol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound is also recognized for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of Geranylcitronellol is not fully understood, research suggests that essential oils like Geraniol and Citronellol may have neuroprotective properties . They can inhibit the activation of AMPA receptors and reduce their desensitization and deactivation rates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranylcitronellol can be synthesized through the reduction of geraniol. This process involves the use of enzymes such as old yellow enzyme (OYE) from yeast, which catalyzes the reduction of geraniol to citronellol . The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes using immobilized enzymes. For instance, lipase-catalyzed esterification of geraniol and citronellol can be employed to produce terpenic esters, which are then hydrolyzed to yield this compound . This method is efficient and yields high purity products.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Geraniol
  • Citronellol
  • Linalool
  • Nerol

Properties

IUPAC Name

(6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3/b18-11+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWFMIAGZQACFE-NWLVNBMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51446-64-1, 36237-66-8
Record name Geranylcitronellol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051446641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranylcitronellol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Geranylcitronellol
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